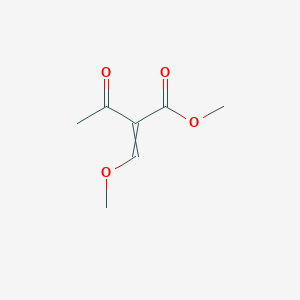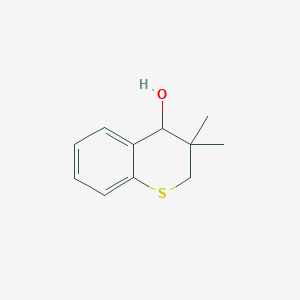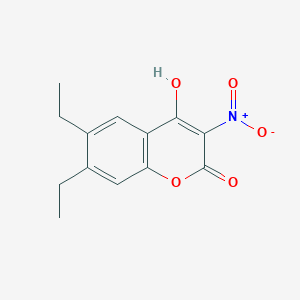
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structural features, which include a cyclopropylaminomethyl group and a fluoropyrrolidine ring, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure regioselectivity.
Attachment of the Cyclopropylaminomethyl Group: This step involves the reaction of the intermediate with cyclopropylamine, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid dicyclohexylamine salt: This compound shares structural similarities with N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride, particularly in the pyrrolidine ring and chiral centers.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a complex heterocyclic structure, used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropylaminomethyl group and a fluoropyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C8H17Cl2FN2 |
|---|---|
分子量 |
231.14 g/mol |
IUPAC 名称 |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-8-5-10-3-6(8)4-11-7-1-2-7;;/h6-8,10-11H,1-5H2;2*1H/t6-,8-;;/m1../s1 |
InChI 键 |
WCCHCPXGHNZVNV-QGTMZHJHSA-N |
手性 SMILES |
C1CC1NC[C@H]2CNC[C@H]2F.Cl.Cl |
规范 SMILES |
C1CC1NCC2CNCC2F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8537447.png)
![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)










